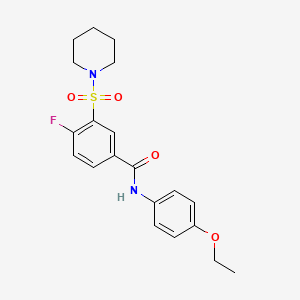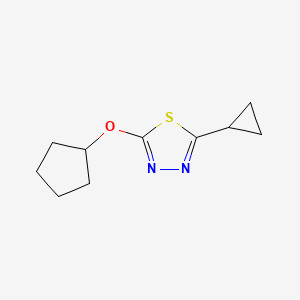
2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Medicine: Potential Therapeutic Applications
The compound’s unique structure suggests potential for therapeutic applications. While specific studies on this compound in medicine are not readily available, its structural analogs have been explored for drug development. For instance, thiadiazole derivatives are known for their anti-inflammatory and analgesic properties . Further research could explore its use in targeted drug delivery systems or as a scaffold for developing new pharmacologically active molecules.
Agriculture: Plant Growth and Protection
In agriculture, thiadiazole compounds have been used to enhance plant growth and protect against pests . The cyclopentyloxy and cyclopropyl groups in “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” may confer unique interactions with plant enzymes or pests, potentially leading to novel agrochemicals that can improve crop yields and resistance to diseases.
Materials Science: Advanced Material Synthesis
Thiadiazoles are known to contribute to the development of materials with advanced properties, such as high thermal stability and specific electronic characteristics . This compound could be investigated for its potential applications in creating new polymers or coatings with unique properties.
Environmental Science: Pollutant Remediation
Compounds with thiadiazole moieties have been studied for environmental applications, particularly in the remediation of pollutants . “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” might be researched for its ability to interact with and neutralize environmental contaminants.
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, thiadiazole derivatives can be used as analytical reagents for the detection of other substances . The specific compound could be synthesized and tested for its efficacy in chemical assays or as a component in sensors.
Biochemistry: Enzyme Interaction Studies
Thiadiazoles can interact with enzymes and affect their activity, which is crucial in biochemistry for understanding metabolic pathways and designing inhibitors . “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” could be used to study enzyme-substrate interactions or as a potential inhibitor for specific biochemical reactions.
Computational Models in Disease Marker Identification
While not directly linked to “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole,” computational models using similar compounds have been employed to identify disease markers and therapeutic targets . This compound could be included in computational studies to predict its biological activity and potential as a biomarker.
Nanotechnology: Building Blocks for Nanostructures
Thiadiazole derivatives have potential applications in nanotechnology, serving as building blocks for nanostructures due to their stability and reactive sites . Research could focus on utilizing “2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole” in the synthesis of novel nanomaterials.
Propiedades
IUPAC Name |
2-cyclopentyloxy-5-cyclopropyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-2-4-8(3-1)13-10-12-11-9(14-10)7-5-6-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOPTMEIUBWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-5-cyclopropyl-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

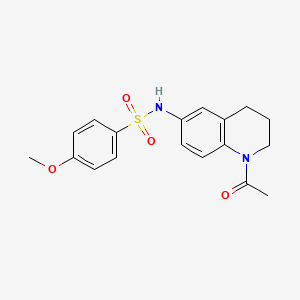
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)
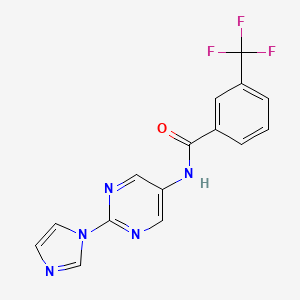
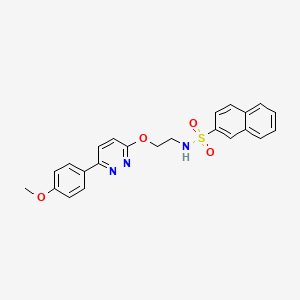

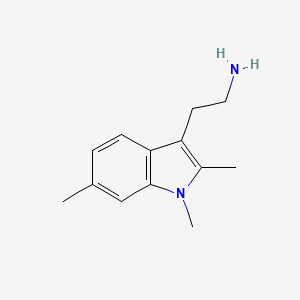

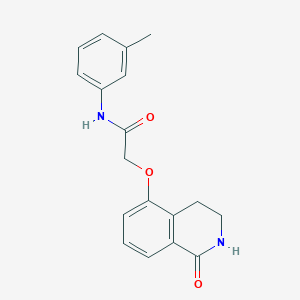

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide](/img/structure/B2918235.png)
![N-benzyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2918238.png)
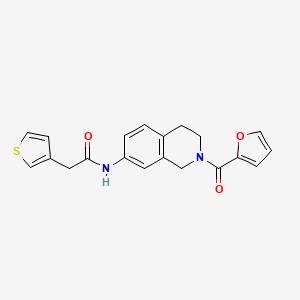
![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)
